molecular formula C19H23N5O3 B11614904 7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11614904
M. Wt: 369.4 g/mol
InChI Key: UXAGAJDADIQWTG-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic carboxamide derivative characterized by a fused heterocyclic core with ethyl, imino, methoxypropyl, and methyl substituents. Its structural complexity arises from the tricyclo[8.4.0.0³,⁸] framework, which imposes steric constraints and influences electronic properties. While direct experimental data on its applications are scarce, its structural features suggest relevance in medicinal chemistry or materials science, particularly in contexts requiring rigid, polycyclic scaffolds .

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-4-23-15(20)13(18(25)21-8-6-10-27-3)11-14-17(23)22-16-12(2)7-5-9-24(16)19(14)26/h5,7,9,11,20H,4,6,8,10H2,1-3H3,(H,21,25)

InChI Key

UXAGAJDADIQWTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is typically achieved through a series of cyclization reactions.

    Introduction of functional groups: The ethyl, imino, methoxypropyl, and methyl groups are introduced through various substitution reactions.

    Final assembly: The final product is obtained through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Differences and Implications

The closest analog identified is N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5). A comparative analysis is outlined below:

Property Target Compound Analog (CAS: 371212-22-5)
Substituent at Position N-(3-Methoxypropyl) 7-(2-Methoxyethyl)
Ethyl Group Position 7-Ethyl N-Ethyl
Methoxy Chain Length 3-Carbon chain (propyl) 2-Carbon chain (ethyl)
Commercial Availability Not explicitly reported Discontinued (Descatalogado)

Structural and Functional Implications:

Substituent Positioning: The target compound’s 3-methoxypropyl group introduces a longer alkyl chain, likely enhancing lipophilicity (higher logP) compared to the analog’s 2-methoxyethyl group. This could improve membrane permeability but reduce aqueous solubility. The ethyl group’s placement on the tricyclic core (position 7) vs.

Hydrogen Bonding and Crystal Packing:

  • The methoxypropyl group’s terminal ether oxygen may participate in hydrogen bonding as a weak acceptor, whereas the analog’s shorter methoxyethyl chain offers reduced conformational flexibility. Etter’s graph-set analysis (used in crystallography) could differentiate their hydrogen-bonding networks, impacting stability and crystallization behavior .

The target compound’s 3-methoxypropyl group might mitigate such issues by reducing steric hindrance during synthesis .

Methodological Considerations for Structural Analysis

The structural elucidation of such compounds relies heavily on crystallographic tools:

  • SHELX Suite: Widely used for small-molecule refinement, SHELXL can resolve the tricyclic core’s stereochemistry and substituent orientations .
  • SIR97: Direct methods in SIR97 aid in solving phase problems for complex heterocycles, critical for confirming the imino and carboxamide functionalities .
  • ORTEP-3: Graphical representation of thermal ellipsoids helps visualize steric effects imposed by substituents like the methoxypropyl group .

Biological Activity

The compound 7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique tricyclic structure and multiple functional groups. Its molecular formula is C18H21N5O3C_{18}H_{21}N_{5}O_{3} and it has a molecular weight of approximately 355.4 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The structural features of this compound include:

  • Triazatricyclo Framework : This unique arrangement contributes to its chemical reactivity and biological interactions.
  • Functional Groups : The presence of imino and carbonyl groups enhances its potential for various pharmacological activities.

Biological Activity Overview

While specific biological activity data for this compound may be limited, related compounds with similar structural features have demonstrated significant pharmacological properties. For example, triazole derivatives are known for their antifungal and antibacterial activities, suggesting that this compound may also exhibit similar biological effects.

Potential Biological Activities

Based on the structural analysis and the properties of related compounds, the following potential biological activities can be hypothesized:

  • Antimicrobial Activity : Compounds with imine functionalities often demonstrate antimicrobial properties.
  • Antifungal Properties : The triazole ring is commonly associated with antifungal activity.
  • Enzyme Inhibition : The unique structure may allow for interaction with specific enzymes or receptors within biological systems.

The mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with various molecular targets involved in cellular processes:

  • Enzyme Interaction : The compound could potentially inhibit enzymes crucial for pathogen survival or proliferation.
  • Receptor Modulation : It may modulate receptor activity that plays a role in disease pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
Ethyl 6-(3-methoxybenzoyl)imino derivativeImine functionalityAntimicrobial
Triazole-based compoundsTriazole ringAntifungal
Methoxy-substituted amidesMethoxy groupsVarying solubility

This table highlights the unique aspects of this compound compared to other compounds with similar structures.

Case Studies and Research Findings

Though specific case studies focusing solely on this compound are sparse, research on structurally analogous compounds provides insight into its potential applications:

  • Antimicrobial Studies : Research has shown that imine-containing compounds often exhibit significant antimicrobial activity against various pathogens.
  • Triazole Derivatives : Studies indicate that triazole derivatives can effectively inhibit fungal growth and may serve as scaffolds for drug development.

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